molecular formula C6H11N3 B1608549 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine CAS No. 23230-39-9

1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine

Cat. No. B1608549
M. Wt: 125.17 g/mol
InChI Key: VANQIHUBDZAOOM-UHFFFAOYSA-N
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Patent
US05039691

Procedure details

Imidazole (20.4 g, 0.3 mole) and 26 g (0.3 mole) of dimethylamine hydrochloride were stirred with 50 mL of water and the cooled solution adjusted to pH 4.97 with concentrated hydrochloric acid. A 37% solution of formaldehyde (27 g, 0.33 mole) was added and the mixture allowed to stand three days. The pH was adjusted to 14 with 20% aqueous potassium hydroxide before the product was salted out by adding solid K2CO3. The organics were extracted with methylene chloride, dried (K2CO3) and evaporated at reduced pressure. The residue was distilled in a Kugelrohr apparatus at 0.1 mm and 95° C. and gave 30.8 g (83%) of pure product.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Cl.[CH3:7][NH:8][CH3:9].Cl.C=O.[OH-].[K+].[C:15]([O-])([O-])=O.[K+].[K+]>O>[CH3:7][N:8]([CH2:15][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)[CH3:9] |f:1.2,5.6,7.8.9|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
26 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
27 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in a Kugelrohr apparatus at 0.1 mm and 95° C.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CN(C)CN1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.8 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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